Isopropyl-2-methyl-5-[4-(methylsulfonyl)phenyl]-1-phenyl-1H-pyrrole-3-acetate
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Overview
Description
Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a pyrrole ring substituted with phenyl and methylsulfonylphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate typically involves multi-step organic reactionsThe final step involves esterification to form the acetate group .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, tetrahydrofuran.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted esters or amides .
Scientific Research Applications
Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate involves its interaction with specific molecular targets and pathways. As a selective COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing the production of pro-inflammatory prostaglandins. This action helps in alleviating inflammation and pain without causing significant gastrointestinal side effects .
Comparison with Similar Compounds
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties but with a different molecular structure.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate is unique due to its specific molecular structure, which provides a balance between efficacy and safety. Its ability to selectively inhibit COX-2 while minimizing cardiovascular risks makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C23H25NO4S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetate |
InChI |
InChI=1S/C23H25NO4S/c1-16(2)28-23(25)15-19-14-22(18-10-12-21(13-11-18)29(4,26)27)24(17(19)3)20-8-6-5-7-9-20/h5-14,16H,15H2,1-4H3 |
InChI Key |
IQNNMEXCEJZRBG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)C)CC(=O)OC(C)C |
Origin of Product |
United States |
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